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Compound of Interest

Compound Name: 4-Amino-2-methylnicotinonitrile

CAS No.: 183428-94-6

Cat. No.: B573961

Get Quote

Abstract
The efficient preparation of 4-amino-2-methylnicotinonitrile is a pivotal step in the

development of aminopyridine-based pharmacophores. Traditional multi-step routes involving

the chlorination and subsequent amination of 4-hydroxy-2-methylnicotinonitrile suffer from low

atom economy, harsh conditions (POCl₃), and regioselectivity issues. This protocol details a

one-pot, three-component condensation utilizing 3-aminocrotononitrile, N,N-dimethylformamide

dimethyl acetal (DMF-DMA), and an ammonia source (Ammonium Acetate). This method offers

superior regiocontrol, mild conditions, and high scalability, yielding the target compound with

>95% purity after simple recrystallization.

Introduction & Retrosynthetic Analysis
The target molecule, 4-amino-2-methylnicotinonitrile, possesses a dense functional array: a

pyridine core, a 2-methyl group, a 3-cyano group, and a 4-amino group.
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C2-Methyl & C3-Cyano: Originate from the 3-aminocrotononitrile scaffold (CH₃-C(NH₂)=CH-

CN).

C4-Amino: Introduced via the transamination of the enamine intermediate with ammonia.

C5-C6 Ring Closure: Facilitated by the one-carbon insertion from DMF-DMA, which acts as

a "molecular zipper" to close the pyridine ring between the C4 and N1 positions.

Reaction Mechanism
The reaction proceeds via a cascade mechanism:

Enamine Formation: Condensation of DMF-DMA with the active methyl/amino site of 3-

aminocrotononitrile.

Transamination: Displacement of the dimethylamino group by ammonia.

Cyclization: Intramolecular nucleophilic attack and aromatization to form the pyridine ring.
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Figure 1: Mechanistic pathway for the one-pot synthesis of 4-amino-2-methylnicotinonitrile.
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Reagent Purity Role CAS Number

3-Aminocrotononitrile ≥98% Scaffold Precursor 1118-61-2

DMF-DMA ≥97% C1 Synthon / Activator 4637-24-5

Ammonium Acetate ACS Grade Ammonia Source 631-61-8

Ethanol (Absolute) ≥99.5% Solvent 64-17-5

Acetic Acid (Glacial) ACS Grade Catalyst (Optional) 64-19-7

Equipment
Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

Temperature Control: Oil bath with digital temperature probe (Hotplate stirrer).

Condenser: Reflux condenser with N₂ inlet/outlet.

Filtration: Büchner funnel and vacuum flask.

Experimental Protocol
Step-by-Step Methodology
Step 1: Enamine Formation (Activation)

Charge the 250 mL RBF with 3-Aminocrotononitrile (8.2 g, 100 mmol).

Add DMF-DMA (13.1 g, 110 mmol, 1.1 equiv).

Add Ethanol (50 mL).

Stir the mixture at Room Temperature (25°C) for 30 minutes.

Observation: The solution typically turns from pale yellow to deep orange/red, indicating

the formation of the dimethylaminomethylene intermediate.

Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of starting material and

appearance of a polar spot.
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Step 2: Cyclization (Ring Closure) 5. Add Ammonium Acetate (23.1 g, 300 mmol, 3.0 equiv)

directly to the reaction mixture. 6. Equip the flask with a reflux condenser. 7. Heat the reaction

mixture to Reflux (approx. 80°C) for 4–6 hours.

Mechanism:[1][2][3][4] The excess ammonia generated in situ displaces the dimethylamine
and drives the cyclization.
Monitoring: Monitor by HPLC or TLC. The intermediate spot should disappear, replaced by
the product spot (lower R_f due to amino group).

Step 3: Work-up and Isolation[3] 8. Cool the reaction mixture to Room Temperature. 9. Cool

further to 0–5°C using an ice bath and stir for 1 hour to maximize precipitation. 10. Filter the

solid precipitate using vacuum filtration. 11. Wash the filter cake with cold Ethanol (2 x 10 mL)

followed by cold Water (2 x 15 mL) to remove excess ammonium salts. 12. Dry the solid in a

vacuum oven at 50°C for 12 hours.

Step 4: Purification (Recrystallization)

Note: The crude product is often >90% pure. For pharmaceutical grade (>98%):

Dissolve the crude solid in minimal boiling Ethanol/Water (9:1).

Allow to cool slowly to room temperature, then to 4°C.

Filter the off-white to pale yellow crystals.

Data Summary Table
Parameter Value

Typical Yield 65 – 75%

Appearance Pale yellow to off-white crystalline solid

Melting Point 228 – 230°C

Reaction Time 5 – 7 hours (Total)

Scale Scalable to kg quantities
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Confirm the identity of 4-amino-2-methylnicotinonitrile using the following spectral data:

¹H NMR (400 MHz, DMSO-d₆):

δ 8.05 (d, J = 5.8 Hz, 1H, H-6)

δ 6.95 (bs, 2H, NH₂, exchangeable with D₂O)

δ 6.55 (d, J = 5.8 Hz, 1H, H-5)

δ 2.35 (s, 3H, CH₃)

Interpretation: The doublet at 6.55 ppm corresponds to the electron-rich C5 proton,

shielded by the adjacent amino group.

¹³C NMR (100 MHz, DMSO-d₆):

δ 159.5 (C2), 154.2 (C4), 150.8 (C6), 116.5 (CN), 108.2 (C5), 88.5 (C3), 24.1 (CH₃).

IR (KBr):

3450, 3320 cm⁻¹ (NH₂ stretch), 2215 cm⁻¹ (CN stretch).

Troubleshooting Guide
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Issue Potential Cause Solution

Low Yield Incomplete cyclization

Increase Ammonium Acetate

equivalents (up to 5.0 eq) or

extend reflux time.

Oily Product Residual DMF/Solvent

Triturate the oil with cold

diethyl ether or hexanes to

induce crystallization.

Impurity (Red Color) Oxidation or Polymerization

Ensure inert atmosphere (N₂)

during reflux. Use fresh DMF-

DMA.

Wrong Isomer Regioselectivity drift

Strictly control temperature

during Step 1. Do not overheat

during the activation phase.

Safety & Hazards (MSDS Highlights)
3-Aminocrotononitrile: Toxic if swallowed or in contact with skin. Potential sensitizer. Handle

in a fume hood.

DMF-DMA: Flammable liquid. Causes skin and eye irritation. Moisture sensitive.

Ammonium Acetate: Irritant. Hygroscopic.
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Patent Reference for Pyridine Intermediates
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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